
Piperazin-2-ylmethanol dihydrochloride
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Overview
Description
Piperazin-2-ylmethanol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a derivative of piperazine, a nitrogen-containing heterocycle that is widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Piperazin-2-ylmethanol dihydrochloride is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thus regulating the excitability of neurons .
Mode of Action
This compound, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mode of action is particularly effective in anthelmintic applications, where the paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its action on gaba receptors, it is likely to influence theGABAergic pathways . The activation of these receptors typically results in the opening of ion channels that allow the flow of chloride ions into the neuron, leading to hyperpolarization and decreased neuronal excitability .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites . By binding to GABA receptors and causing hyperpolarization, it induces flaccid paralysis, which disrupts the parasite’s ability to maintain its position in the host . This allows the host’s natural expulsion mechanisms to remove the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazin-2-ylmethanol dihydrochloride typically involves the reaction of piperazine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol.
Catalysts: Acidic catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Including crystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Piperazin-2-ylmethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions at the nitrogen or hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include:
Aldehydes and ketones: From oxidation reactions.
Alcohols and amines: From reduction reactions.
Substituted piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
Piperazin-2-ylmethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Piperazine derivatives: Such as piperazine-1-carboxamide and piperazine-2-carboxylic acid.
Uniqueness
Piperazin-2-ylmethanol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
piperazin-2-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXUBVXZCCDHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558481 |
Source
|
Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122323-87-9 |
Source
|
Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (piperazin-2-yl)methanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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